molecular formula C17H12N6O2 B11534691 3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11534691
M. Wt: 332.32 g/mol
InChI Key: ZEIALBLVUCDLKC-QGMBQPNBSA-N
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Description

1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound with a unique structure that combines a benzodioxole ring, a triazinoindole moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps. One common approach is the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The benzodioxole and triazinoindole moieties can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-benzodioxole-5-carbaldehyde 5-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12N6O2

Molecular Weight

332.32 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C17H12N6O2/c1-2-4-12-11(3-1)15-16(19-12)20-17(23-21-15)22-18-8-10-5-6-13-14(7-10)25-9-24-13/h1-8H,9H2,(H2,19,20,22,23)/b18-8+

InChI Key

ZEIALBLVUCDLKC-QGMBQPNBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC4=C(C5=CC=CC=C5N4)N=N3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

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